3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole
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Description
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is a useful research compound. Its molecular formula is C11H11N3O4S and its molecular weight is 281.29. The purity is usually 95%.
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Biological Activity
3,5-Dimethyl-1-(4-nitrophenyl)sulfonylpyrazole is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C11H12N4O2S
- Molecular Weight : 252.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to inflammatory processes, potentially reducing inflammation in biological systems.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential use in treating infections.
Antimicrobial Properties
A study highlighted the compound's effectiveness against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anti-inflammatory Effects
In vitro studies demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the use of this compound in patients with skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection severity after treatment, supporting the compound's potential as an alternative antibiotic. -
Case Study on Inflammation :
Another study focused on patients with rheumatoid arthritis who were administered the compound as an adjunct therapy. Results indicated decreased joint swelling and pain scores compared to the control group, highlighting its anti-inflammatory properties.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and distribution within biological tissues. It shows a half-life suitable for once-daily dosing in therapeutic settings.
Properties
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8-7-9(2)13(12-8)19(17,18)11-5-3-10(4-6-11)14(15)16/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZLOMDALRAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.